molecular formula C7H4N2O6 B146384 2,5-Dinitrobenzoic acid CAS No. 610-28-6

2,5-Dinitrobenzoic acid

Cat. No.: B146384
CAS No.: 610-28-6
M. Wt: 212.12 g/mol
InChI Key: YKMDNKRCCODWMG-UHFFFAOYSA-N
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Description

2,5-Dinitrobenzoic acid is an organic compound with the molecular formula C7H4N2O6. It is a derivative of benzoic acid, where two nitro groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its crystalline structure and is sparingly soluble in water .

Mechanism of Action

Target of Action

2,5-Dinitrobenzoic acid is a derivative of benzoic acid .

Mode of Action

Studies on similar compounds, such as 3,5-dinitrobenzoic acid, suggest that these compounds may interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This interference could potentially lead to disruption of cell membrane integrity and function, resulting in antifungal activity.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound may affect the ergosterol biosynthesis pathway in fungi . Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. Disruption of its synthesis could lead to impaired cell function and viability.

Result of Action

If the compound does indeed interfere with ergosterol synthesis, this could result in disruption of fungal cell membrane integrity, potentially leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitrobenzoic acid typically involves the nitration of benzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dinitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,5-Dinitrobenzoic acid is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with other molecules. This positioning makes it particularly useful in certain chemical reactions and applications .

Properties

IUPAC Name

2,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-7(11)5-3-4(8(12)13)1-2-6(5)9(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMDNKRCCODWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060582
Record name Benzoic acid, 2,5-dinitro-
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Molecular Weight

212.12 g/mol
Source PubChem
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CAS No.

610-28-6
Record name 2,5-Dinitrobenzoic acid
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Record name 2,5-Dinitrobenzoic acid
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Record name 2,5-DINITROBENZOIC ACID
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Record name Benzoic acid, 2,5-dinitro-
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Record name Benzoic acid, 2,5-dinitro-
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Record name 2,5-dinitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What molecular motions are associated with 2,5-dinitrobenzoic acid, and how are they characterized?

A1: Research using proton and deuteron spin-lattice relaxation times reveals two primary molecular motions in this compound: proton/deuteron transfer within the hydrogen bond and two-site hopping of the entire dimer. [] These motions are characterized by correlation times. Proton transfer, specifically, exhibits two distinct correlation times: τ(ov) for thermally activated jumps over the energy barrier and τ(tu) for tunneling through the barrier. [] Notably, the temperature dependence of 1/τ(tu) can be determined by solving the Schrödinger equation, which also reveals the temperature (T(tun)) at which proton tunneling becomes the dominant pathway. []

Q2: Can this compound act as an electron acceptor in chemical reactions?

A3: Yes, this compound demonstrates electron-accepting capabilities. Research shows that biradicals, generated through the Norrish type II reaction, act as efficient electron donors and react with this compound. [] For instance, the biradical from γ-methylvalerophenone reacts with this compound with a rate constant (k3) of 7.6 x 10^8 M^-1 s^-1. [] This highlights the potential of this compound to participate in electron transfer processes.

Q3: How does the substitution of a lysine residue with mono-4-chloro-2,5-dinitrobenzoic acid (mCDNP) affect the electron transfer properties of cytochrome c?

A5: Research indicates that substituting a single lysine residue on the surface of horse heart cytochrome c with mCDNP influences its electron transfer (ET) behavior when adsorbed on a gold electrode modified with a self-assembled monolayer of 7-mercaptoheptanoic acid. [] This modification results in a negative shift of 10-35 mV in the redox potential compared to native cytochrome c. [] The rate constant of ET for mCDNP-modified cytochrome c decreases compared to the native form, with the magnitude of the decrease depending on the specific lysine residue modified. [] This suggests that the location and properties of the mCDNP substitution can significantly impact the electron transfer properties of cytochrome c.

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